N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a phenylsulfonamido group. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, etc., can be determined using various analytical techniques .Scientific Research Applications
Alzheimer’s Disease Therapy
The compound has been evaluated for its potential in treating Alzheimer’s disease (AD), a prevalent neurodegenerative disorder. It has shown promising results as a multifunctional ligand with several beneficial properties .
Cholinesterase Inhibition: It exhibits modest to strong inhibition of acetylcholinesterase (AChE), an enzyme whose hyperactivity is associated with AD. By inhibiting AChE, the compound can potentially reduce the degradation of acetylcholine, a neurotransmitter important for learning and memory .
Anti-β-Amyloid Aggregation: The compound has been shown to inhibit the aggregation of Aβ 1-42, a peptide that forms plaques in the brain of AD patients. These plaques are thought to contribute to the progression of AD .
Neuroprotection: It offers neuroprotective effects, which could help in safeguarding neurons from the toxic effects of oxidative stress and other damaging factors commonly seen in AD .
Cognition Enhancement: In animal models, the compound has demonstrated the ability to enhance cognition and spatial memory, which are typically impaired in AD .
Neuroprotective Agent
Apart from its application in AD therapy, the compound’s neuroprotective properties make it a candidate for further research in protecting neuronal health against various neurotoxic substances .
Copper Chelation
The compound has shown good copper chelation properties. Excess copper in the body can lead to various health issues, including neurodegenerative diseases. Chelating agents can help in the regulation of metal ions in biological systems .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine, which can have various neurophysiological effects.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells .
Result of Action
The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation . This leads to neuroprotection and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-31(26,27)17-10-11-18-19(13-17)30-21(22-18)23-20(25)14-6-5-7-15(12-14)24-32(28,29)16-8-3-2-4-9-16/h2-13,24H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYSMNZEXCIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide |
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